molecular formula C8H17N3O2S B13276020 Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate

Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate

Cat. No.: B13276020
M. Wt: 219.31 g/mol
InChI Key: VDNWPGOVKPEOHL-UHFFFAOYSA-N
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Description

Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate is a synthetic thiocarbohydrazone derivative designed for specialized biochemical research. This compound features a hexanoate ester moiety linked to a hydrazinecarbothioamide functional group, a structure often associated with metal-chelating properties. Compounds with similar thiocarbonyl and hydrazine motifs are investigated in research contexts for their potential as enzyme inhibitors and for their role in chelating biologically relevant metal ions, which can be useful in studying metabolic pathways and enzyme mechanisms . As a reagent, it serves as a valuable building block in organic synthesis and medicinal chemistry research for the development and analysis of novel bioactive molecules. Researchers can employ this compound in in vitro studies to explore its interactions with various cellular targets. Handle with care using appropriate personal protective equipment. This product is intended for laboratory research purposes solely and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C8H17N3O2S

Molecular Weight

219.31 g/mol

IUPAC Name

methyl 6-(aminocarbamothioylamino)hexanoate

InChI

InChI=1S/C8H17N3O2S/c1-13-7(12)5-3-2-4-6-10-8(14)11-9/h2-6,9H2,1H3,(H2,10,11,14)

InChI Key

VDNWPGOVKPEOHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=S)NN

Origin of Product

United States

Preparation Methods

Analytical Data and Characterization

The prepared methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate is characterized by several analytical techniques:

Technique Observed Data / Notes
Molecular Weight 219.31 g/mol (confirmed by mass spectrometry)
Nuclear Magnetic Resonance (NMR) Characteristic signals for methyl ester (singlet ~3.6 ppm), methylene protons, and hydrazinocarbonothioyl NH protons (broad signals)
Infrared Spectroscopy (IR) Bands corresponding to ester carbonyl (~1730 cm⁻¹), thiocarbonyl (~1200-1400 cm⁻¹), and NH stretching (~3200-3400 cm⁻¹)
Elemental Analysis Consistent with C8H17N3O2S composition
XLogP (Partition Coefficient) Approximately 0.1, indicating low lipophilicity

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Esterification of 6-aminohexanoic acid Methanol, HCl gas, 15-25 °C, 3 h 99 Produces methyl 6-aminohexanoate hydrochloride salt
Thiourea functionalization Carbon disulfide, hydrazine, ethanol/methanol, reflux or ambient Variable (typically high) Forms this compound; purification required

Research and Practical Considerations

  • The esterification step is highly efficient and scalable, making it suitable for preparative synthesis.
  • The introduction of the hydrazinocarbonothioyl group requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.
  • Purification techniques such as recrystallization or chromatographic separation are essential to obtain analytically pure product.
  • The compound's stability and reactivity profile make it a valuable intermediate in medicinal chemistry research, particularly for designing thiourea-based bioactive molecules.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s reactivity is governed by three key functional groups:

Functional Group Structure Reactivity Profile
Hydrazinocarbonothioyl moiety–NH–NHC(=S)–Nucleophilic substitution, coordination with metals, redox reactions, cyclization
Methyl ester–COOCH₃Hydrolysis, transesterification, aminolysis
Hexanoate backbone–(CH₂)₅–Steric modulation of reactivity, solubility effects

Data compiled from structural analyses .

Nucleophilic Substitution Reactions

The hydrazinocarbonothioyl group participates in nucleophilic substitution due to its thiourea-like structure:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives, enhancing solubility for biological assays.

  • Acylation : Acetyl chloride targets the hydrazine nitrogen, producing N-acetylated products, as observed in analogous thiourea reactions .

Example Reaction :

Compound+R–XR–S–C(=NH–NH–(CH₂)₅COOCH₃)+HX\text{Compound} + \text{R–X} \rightarrow \text{R–S–C(=NH–NH–(CH₂)₅COOCH₃)} + \text{HX}

R = alkyl/aryl group; X = leaving group.

Condensation and Cyclization

The hydrazine moiety enables condensation with carbonyl compounds:

  • Hydrazone Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) under acidic conditions to form hydrazones, useful in sensor development .

  • Heterocycle Synthesis : Cyclizes with dicarbonyl compounds (e.g., oxalic acid) to yield thiadiazole derivatives, a class of antimicrobial agents.

Conditions :

  • Solvent: Ethanol/water mixtures

  • Catalyst: HCl or acetic acid

  • Temperature: 60–80°C

Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis and related reactions:

Reaction Type Conditions Product Application
Acidic hydrolysisH₂SO₄, H₂O, reflux6-[(Hydrazinocarbonothioyl)amino]hexanoic acidPolymer precursor
Basic hydrolysisNaOH, H₂O/EtOH, 50°CSodium salt of the acidImproved water solubility
TransesterificationROH (e.g., ethanol), H⁺Ethyl ester derivativeTuning lipophilicity

Coordination Chemistry

The thiocarbonyl sulfur acts as a soft Lewis base, forming stable complexes with transition metals:

  • Cu(II) Complexes : Forms octahedral complexes in aqueous ethanol, characterized by UV-Vis (λmax650 nm\lambda_{\text{max}} \approx 650\ \text{nm}) and ESR spectroscopy.

  • Fe(III) Complexes : Redox-active species implicated in catalytic oxidation studies .

Stoichiometry :

Compound:Metal=2:1 (common for bidentate ligands)\text{Compound} : \text{Metal} = 2:1\ \text{(common for bidentate ligands)}

Scientific Research Applications

Methyl 6-[(aminocarbamothioyl)amino]hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-[(aminocarbamothioyl)amino]hexanoate involves its interaction with specific molecular targets. The aminocarbamothioyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate
  • Structure: Contains a formylphenyl group instead of the hydrazinocarbonothioyl moiety.
  • Synthesis : Prepared via Vilsmeier-Haack formylation using DMF/POCl₃, followed by NaOAc quenching and chromatography .
  • Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), contrasting with the thioamide's affinity for metal chelation or disulfide exchange .
Methyl 6-((tert-butoxycarbonyl)amino)hexanoate
  • Structure: Features a Boc-protected amino group.
  • Synthesis : Alkylation of amines using CsCO₃ and CH₃I, yielding stable intermediates for peptide synthesis .
  • Applications : Boc groups are cleaved under acidic conditions, making this compound a versatile building block in protected amine chemistry .
N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate
  • Structure : Combines succinimidyl ester and maleimide groups.

Physicochemical Properties

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups
Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate C₈H₁₆N₃O₂S 218.30 Thioamide, ester
Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate C₁₇H₂₃NO₃ 289.37 Formyl, tertiary amine, ester
Methyl 6-hydroxyhexanoate C₇H₁₄O₃ 146.19 Hydroxyl, ester
N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate C₂₂H₂₉N₃O₇ 447.49 Succinimidyl ester, maleimide

Key Observations :

  • Hydroxyl-containing analogs (e.g., methyl 6-hydroxyhexanoate) exhibit higher polarity, affecting solubility in organic solvents .

Key Observations :

  • Enzymatic approaches (e.g., for phenoxy-substituted analogs) often fail due to ester cleavage, highlighting the instability of methyl esters under biological conditions .
  • High-yield synthetic routes (e.g., Vilsmeier-Haack formylation) are achievable for formyl-substituted derivatives .

Stability and Reactivity

  • Enzymatic Stability: Methyl esters in compounds like methyl 6-[4-(naphthalen-1-yl)phenoxy]hexanoate are prone to enzymatic hydrolysis, generating carboxylic acids . In contrast, the thioamide group may resist hydrolysis, enhancing stability in biological systems .
  • Thermal Stability : Thioamides generally exhibit higher thermal stability than amides due to stronger C-S bonds, suggesting advantages in high-temperature applications .

Biological Activity

Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a hydrazone derivative, which are compounds characterized by the presence of the hydrazone functional group (-C=N-NH2). This class of compounds has been extensively studied for their diverse biological activities.

Antimicrobial Activity

Hydrazones, including this compound, have demonstrated significant antimicrobial properties. Research indicates that hydrazones can exhibit activity against various bacterial strains, fungi, and even some viruses. For instance:

  • Antibacterial Activity : A study highlighted that certain hydrazone derivatives showed minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 1 μg/mL against Mycobacterium tuberculosis .
  • Antifungal Activity : Other derivatives were reported to have MIC values against Candida albicans, indicating potential as antifungal agents .

Anticancer Properties

The anticancer potential of hydrazone derivatives is noteworthy. Several studies have reported the synthesis and evaluation of hydrazones against various cancer cell lines:

  • Cell Line Studies : Compounds similar to this compound have shown IC50 values ranging from 4 to 17 μM against A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines .
  • Mechanism of Action : The mechanism often involves apoptosis induction and inhibition of cell proliferation through various pathways, including PI3K/Akt signaling .

Case Studies

  • Synthesis and Evaluation : A study synthesized several hydrazone derivatives and evaluated their biological activity. The results indicated that modifications in the side chains significantly affected their antimicrobial and anticancer activities .
  • In Vivo Studies : Another research focused on the in vivo efficacy of hydrazone derivatives in animal models, demonstrating promising results in tumor reduction and improved survival rates .

Table 1: Biological Activities of Hydrazone Derivatives

Compound NameActivity TypeMIC/IC50 ValueReference
Hydrazone AAntibacterial6.25 μg/mL
Hydrazone BAntifungal125 μg/mL
Hydrazone CAnticancer4-17 μM

Q & A

Basic: What are the common synthetic routes for Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps. A key intermediate is methyl 6-aminohexanoate , which is functionalized via hydrazine derivatives. For example:

  • Step 1 : React methyl 6-aminohexanoate hydrochloride with hydrazinecarbonothioyl chloride under basic conditions (e.g., NaHCO₃) to introduce the hydrazinocarbonothioyl group.
  • Step 2 : Use coupling agents like EDC/HOBt (as in ) to stabilize reactive intermediates and minimize side reactions.
  • Step 3 : Boc (tert-butoxycarbonyl) protection can be employed to protect the hydrazine group during synthesis, followed by TFA-mediated deprotection ().

Critical intermediates include methyl 6-aminohexanoate derivatives and Boc-protected hydrazine precursors , which are characterized via NMR and mass spectrometry to confirm structural integrity .

Basic: Which spectroscopic methods are most effective for characterizing the hydrazinocarbonothioyl moiety?

Methodological Answer:

  • IR Spectroscopy : Detect the C=S stretch (1050–1250 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹) ().
  • ¹H/¹³C NMR : The hydrazine NH protons appear as broad singlets (δ 6.5–8.5 ppm), while the thiocarbonyl carbon resonates at ~190–200 ppm in ¹³C NMR ().
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns ( ).

Note : Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) impacts peak resolution for NH groups. Use deuterated DMSO for enhanced NH signal detection .

Advanced: How can researchers optimize reaction yields when introducing the hydrazinocarbonothioyl group?

Methodological Answer:

  • Catalyst Screening : Use organocatalysts (e.g., DMAP) to accelerate acylation ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates ( ).
  • Temperature Control : Maintain reactions at 0–25°C to suppress side reactions like hydrolysis ().

Contradiction Alert : Enzymatic approaches (e.g., Novozyme 435®) may fail due to ester cleavage (), suggesting chemical catalysts are preferable for this functional group .

Advanced: What strategies resolve discrepancies between theoretical and observed molecular weights in MS analysis?

Methodological Answer:

  • Impurity Identification : Use LC-MS to detect byproducts (e.g., hydrolyzed carboxylic acids from ester cleavage, ).
  • Isotopic Pattern Analysis : Confirm adduct formation (e.g., Na⁺/K⁺) that shifts m/z values ( ).
  • Purification : Employ preparative HPLC () or silica gel chromatography () to isolate the target compound before MS analysis .

Basic: What protocols ensure stability during handling and storage?

Methodological Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation/hydrolysis ( ).
  • Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) that degrade esters; use anhydrous CH₂Cl₂ or THF ().
  • Safety : Use fume hoods and PPE due to potential toxicity of hydrazine derivatives ( ) .

Advanced: How can computational chemistry predict hydrazinocarbonothioyl reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic attacks on the thiocarbonyl group.
  • Solvent Effect Simulations : Predict solvation energies using COSMO-RS to optimize reaction media ( ).
  • Docking Studies : Assess interactions with enzymes (e.g., hyaluronidases) for biological activity predictions () .

Basic: What purification techniques isolate the compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 30–70% EtOAc/hexane) ().
  • Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/H₂O ().
  • Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for high-purity crystals .

Advanced: How does solvent choice impact hydrazinocarbonothioyl stability?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, THF) : Stabilize intermediates but may cause ester hydrolysis at elevated temperatures ().
  • Chlorinated Solvents (CH₂Cl₂) : Ideal for moisture-sensitive reactions but incompatible with strong nucleophiles.
  • Enzymatic Systems : Avoid aqueous buffers that hydrolyze methyl esters (). Always pre-dry solvents over molecular sieves .

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